

An In-depth Technical Guide to 2-Amino-4-chlorobenzenethiol

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Compound of Interest

Compound Name: 2-Amino-4-chlorobenzenethiol

Cat. No.: B107409

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of **2-Amino-4-chlorobenzenethiol** (CAS No: 1004-00-8), a key intermediate in the synthesis of various heterocyclic compounds with significant biological activities.

Core Properties of 2-Amino-4-chlorobenzenethiol

2-Amino-4-chlorobenzenethiol, also known as 2-amino-4-chlorothiophenol, is an organosulfur compound featuring an aniline and a thiophenol functional group. Its unique structure makes it a versatile building block in medicinal chemistry and materials science.

Physicochemical Data

The key physicochemical properties of **2-Amino-4-chlorobenzenethiol** are summarized in the table below for easy reference.

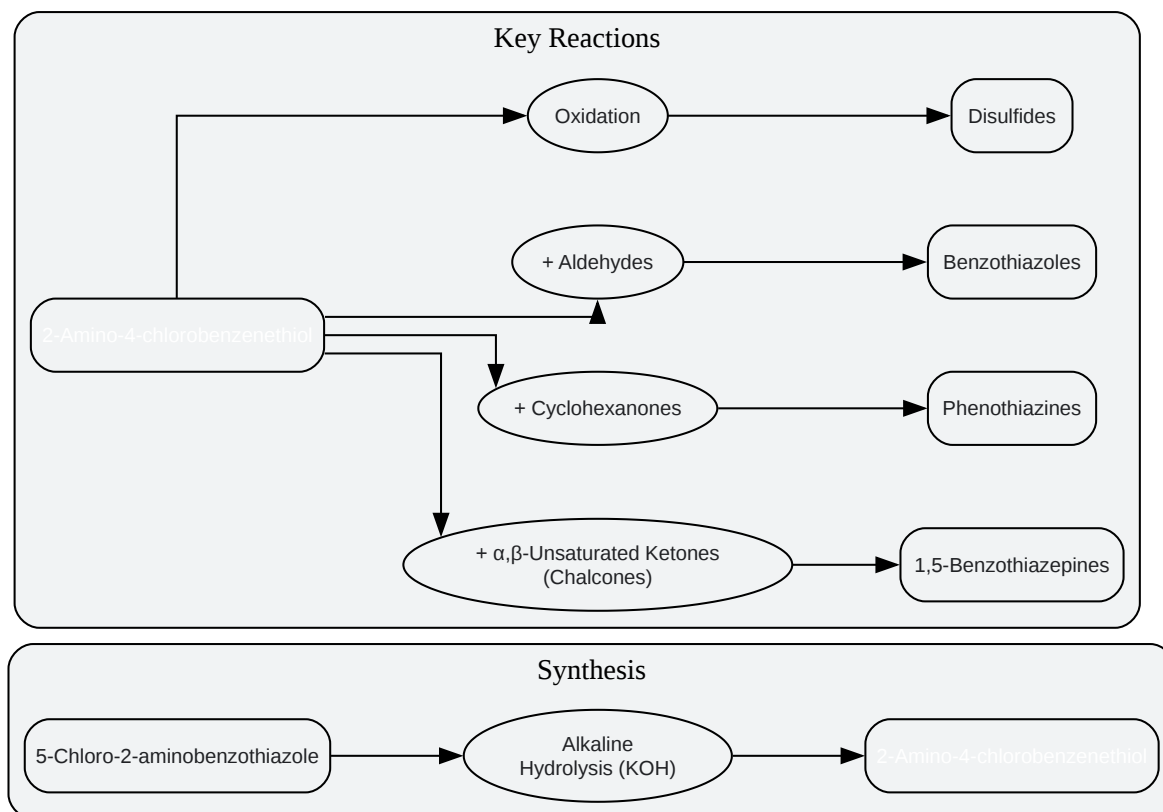
Property	Value	Citation(s)
Molecular Formula	C ₆ H ₆ ClNS	
Molecular Weight	159.64 g/mol	
Melting Point	56-61 °C	
Boiling Point	100 °C at 1 Torr; 281.2 °C at 760 mmHg	
Appearance	White to light yellow or green powder/lump	
Solubility	Soluble in methanol and ethanol; practically insoluble in water.	
pKa (Predicted)	7.35 ± 0.11	
Density (Predicted)	1.372 ± 0.06 g/cm ³	
Refractive Index	1.672	
Flash Point	123.9 °C	

Spectral Information

Detailed spectral data, including FTIR, ATR-IR, Raman, and ¹³C NMR, are available for **2-Amino-4-chlorobenzenethiol** and its hydrochloride salt. This information is crucial for quality control and structural confirmation in synthetic applications. Researchers can access this data through various chemical databases and supplier websites.

Synthesis and Reactivity

The reactivity of **2-Amino-4-chlorobenzenethiol** is primarily dictated by the nucleophilic character of the amino and thiol groups. These functional groups allow for a variety of chemical transformations, leading to the formation of diverse heterocyclic systems.



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Caption: General synthesis route and key reactions of **2-Amino-4-chlorobenzenethiol**.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **2-Amino-4-chlorobenzenethiol** and its subsequent use in the preparation of biologically relevant heterocyclic compounds.

Protocol 1: Synthesis of 2-Amino-4-chlorobenzenethiol via Hydrolysis

This protocol is adapted from the general procedure for the synthesis of 2-aminothiophenols from 2-aminobenzothiazoles.

Materials:

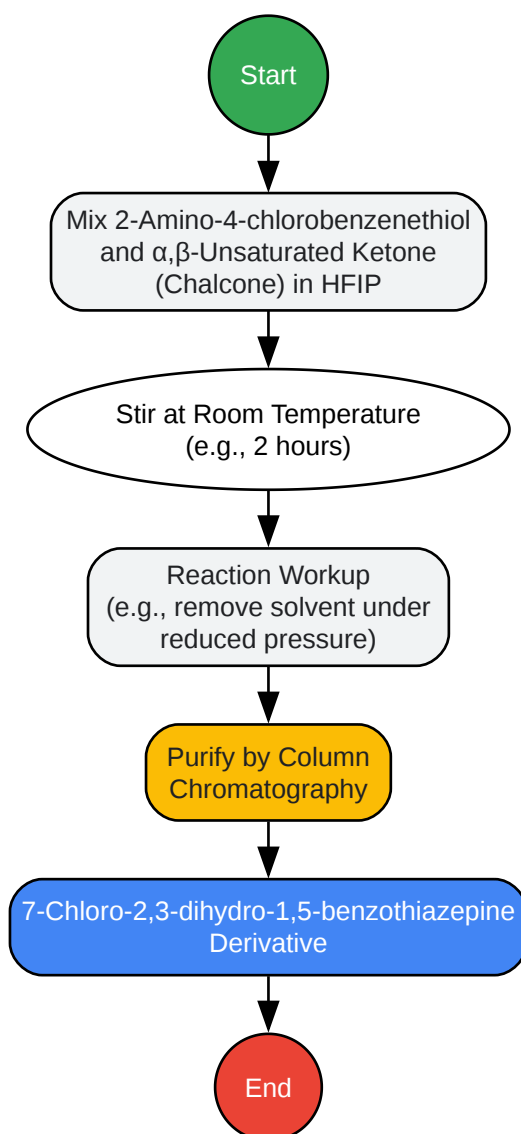
- 5-Chloro-2-aminobenzothiazole
- Potassium hydroxide (KOH)
- Water
- Acetic acid (50% in water)
- Standard laboratory glassware and heating apparatus

Procedure:

- A mixture of 5-chloro-2-aminobenzothiazole (10 mmol) and KOH (100 mmol) in 20 mL of water is heated to 120 °C.
- The mixture is maintained at reflux for 24 hours.
- After cooling to room temperature, the mixture is filtered to remove any solid impurities.
- The filtrate is neutralized to a pH of 6 with a 50% aqueous solution of acetic acid.
- The resulting precipitate, **2-Amino-4-chlorobenzenethiol**, is collected by filtration and dried.

Protocol 2: Synthesis of 7-Chloro-2,3-dihydro-1,5-benzothiazepines

This protocol describes the synthesis of 1,5-benzothiazepine derivatives, which have shown potential as α -glucosidase inhibitors. The reaction proceeds via a domino Michael addition and intramolecular cyclization.



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Caption: Workflow for the synthesis of 1,5-benzothiazepine derivatives.

Materials:

- **2-Amino-4-chlorobenzenethiol**
- Substituted α,β-unsaturated ketone (chalcone)
- Hexafluoro-2-propanol (HFIP)
- Standard laboratory glassware

Procedure:

- Equimolar amounts of **2-Amino-4-chlorobenzenethiol** and the corresponding chalcone are stirred at room temperature in HFIP.
- The reaction is monitored for completion (typically a few hours).
- Upon completion, the solvent (HFIP) is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield the desired 2,3-dihydro-1,5-benzothiazepine derivative.

Protocol 3: Synthesis of 8-Chloro-Substituted Phenothiazines

This protocol is based on a general, transition-metal-free method for synthesizing phenothiazines from 2-aminobenzenethiols and cyclohexanones.

Materials:

- **2-Amino-4-chlorobenzenethiol**
- Substituted cyclohexanone
- Potassium iodide (KI)
- (Benzylsulfonyl)benzene (or other suitable additive)
- Chlorobenzene
- Oxygen atmosphere
- Sealed reaction tube

Procedure:

- Potassium iodide (0.1 eq) and (benzylsulfonyl)benzene (0.1 eq) are added to a 10 mL reaction tube.

- The tube is sealed and purged with oxygen three times.
- **2-Amino-4-chlorobenzenethiol** (1 eq), the substituted cyclohexanone (1.5 eq), and chlorobenzene are added by syringe.
- The reaction vessel is stirred at 140 °C for 24 hours.
- After cooling to room temperature, the volatile components are removed under reduced pressure.
- The residue is purified by column chromatography on neutral aluminum oxide to afford the desired phenothiazine product.

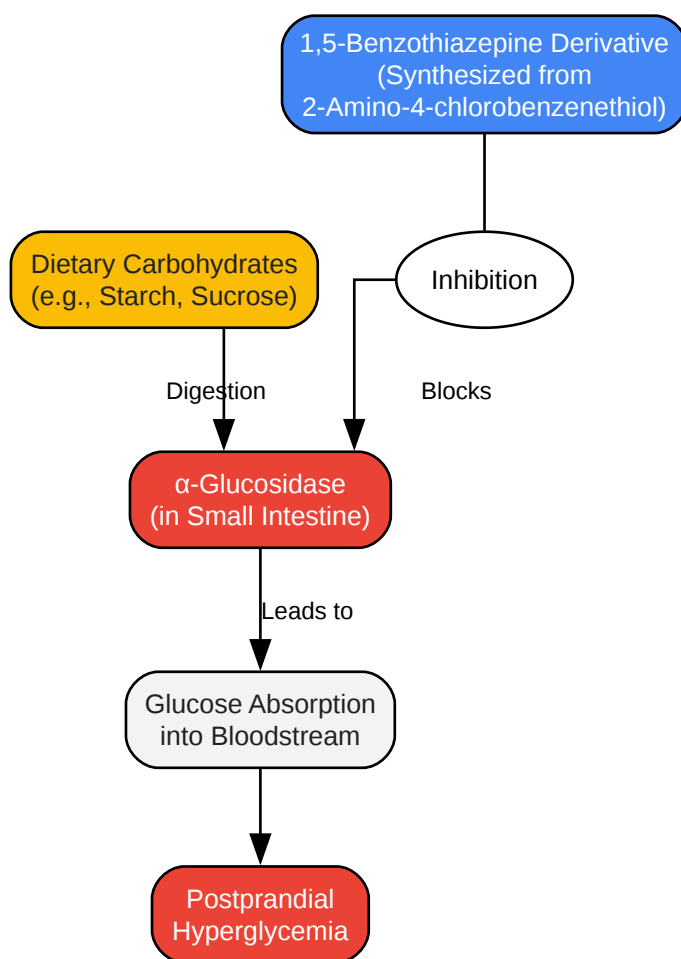
Applications in Drug Discovery and Development

While **2-Amino-4-chlorobenzenethiol** itself is not typically the active pharmaceutical ingredient, it serves as a critical scaffold for the synthesis of compounds with a wide range of biological activities. The resulting heterocyclic structures are of great interest in drug development.

1,5-Benzothiazepine Derivatives as α -Glucosidase Inhibitors

A significant application of **2-Amino-4-chlorobenzenethiol** is in the synthesis of 2,3-dihydro-1,5-benzothiazepine derivatives. These compounds have been identified as potent inhibitors of α -glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help manage hyperglycemia in diabetic patients.

Kinetic studies have shown that these derivatives can act as competitive inhibitors of α -glucosidase. Molecular docking studies suggest that the benzothiazepine core, along with its substituents, can form key interactions with the active site of the enzyme, leading to its inhibition. The development of these compounds represents a promising avenue for novel anti-diabetic therapies.



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Caption: Mechanism of action for 1,5-benzothiazepine derivatives as α -glucosidase inhibitors.

Phenothiazine Derivatives

Phenothiazines are a class of compounds known for their wide range of pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties. The synthesis of novel phenothiazine structures using **2-Amino-4-chlorobenzenethiol** allows for the exploration of new chemical space and the potential development of drugs with improved efficacy and side-effect profiles.

Safety and Handling

2-Amino-4-chlorobenzenethiol is classified as a hazardous substance and requires careful handling.

- **Hazards:** It can cause skin irritation and serious eye irritation. Some classifications also indicate it may cause severe skin burns and eye damage. It is associated with a strong, unpleasant odor (stench).
- **Precautions:** Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors.
- **Storage:** Store in a tightly closed container in a cool, dry, and dark place. It is sensitive to air and light and should be stored under an inert atmosphere.

This guide provides a foundational understanding of **2-Amino-4-chlorobenzenethiol** for professionals in the field. Its versatile chemistry and role as a precursor to bioactive molecules ensure its continued importance in research and development.

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